LogP and PSA Comparison with Fluoren‑9‑one: Improved Aqueous Compatibility for Biological Screening
9H‑Indeno[1,2‑b]pyrazin‑9‑one exhibits a calculated LogP of 1.688 and a topological polar surface area (PSA) of 42.85 Ų . In comparison, fluoren‑9‑one has a LogP of ~3.5 and a PSA of 17.07 Ų [1]. The lower LogP and higher PSA of the target compound predict significantly better aqueous solubility and a more favourable drug‑like profile, reducing the risk of precipitation in biochemical assays and facilitating handling in polar solvent systems.
| Evidence Dimension | Lipophilicity (LogP) / Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP 1.688; PSA 42.85 Ų |
| Comparator Or Baseline | Fluoren‑9‑one: LogP ~3.5; PSA 17.07 Ų |
| Quantified Difference | LogP reduced by ~1.8 units; PSA increased by 25.78 Ų |
| Conditions | Calculated values (ChemSrc, PubChem predictions) |
Why This Matters
Procurement for medicinal chemistry or biochemical screening favours the compound with better predicted aqueous solubility and lower off‑target membrane partitioning, directly reducing assay failure rates.
- [1] PubChem, Fluoren‑9‑one (CID 10241), accessed April 2026. View Source
